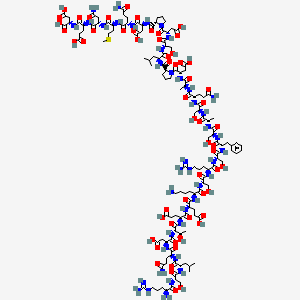![molecular formula C9H7ClN2O2 B3026874 Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1167056-15-6](/img/structure/B3026874.png)
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
“Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1167056-15-6 . It has a molecular weight of 210.62 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate” and its Inchi Code is "1S/C9H7ClN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3" . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate” is a solid compound . It has a molecular weight of 210.62 . The compound should be stored in a refrigerator .Scientific Research Applications
Fluorescent Molecules for Studying Intracellular Processes
“Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate” is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The heteroatoms in these compounds make them potential chelating agents for ions . This property makes them useful in the development of chemosensors .
Organic Materials Progress
The PPs, including “Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate”, have tunable photophysical properties . This makes them valuable in the progress of organic materials .
Bioimaging Applications
The fluorescent properties of these compounds have been exploited in bioimaging applications . They can be used to visualize and track biological processes in real-time .
Organic Light-Emitting Devices
The solid-state emission intensities of these compounds make them suitable for use in organic light-emitting devices .
Inhibitors of PI3Kδ
“Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate” and its derivatives have been identified as potent, active, and selective inhibitors of PI3Kδ . This makes them potential candidates for the treatment of inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) or multiple sclerosis .
Anti-Inflammatory Therapy
The inhibition of PI3Kδ is considered a promising therapeutic strategy for the treatment of inflammatory diseases . “Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate” and its derivatives could play a significant role in this field .
Antimicrobial Activity
While specific details are not available, there is evidence that suggests potential antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives .
Safety and Hazards
properties
IUPAC Name |
methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSLHWOPNFSRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=CN2N=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221178 | |
| Record name | Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1167056-15-6 | |
| Record name | Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)

![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)




![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)
